2-Decylbutanedinitrile
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Overview
Description
2-Decylbutanedinitrile is an organic compound with the molecular formula C14H24N2 It is characterized by the presence of two nitrile groups (-CN) attached to a butane backbone, with a decyl group (C10H21) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decylbutanedinitrile can be synthesized through the reaction of alkyl dihalides with cyanide ions. One common method involves the use of decyl bromide and butanedinitrile in the presence of a base such as sodium cyanide. The reaction typically occurs in a solvent system comprising water and alcohol, under reflux conditions. The product is then purified through filtration, extraction, and rectification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Decylbutanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming imines or amides depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Decylbutanedioic acid.
Reduction: Decylbutanediamine.
Substitution: Decylbutanimine or decylbutanamide.
Scientific Research Applications
2-Decylbutanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-Decylbutanedinitrile involves its interaction with molecular targets through its nitrile groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active intermediates that interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Butanedinitrile: A simpler compound with two nitrile groups attached to a butane backbone.
Hexanedinitrile: Similar structure but with a hexane backbone.
Octanedinitrile: Similar structure but with an octane backbone.
Uniqueness
2-Decylbutanedinitrile is unique due to the presence of a long decyl chain, which imparts distinct physical and chemical properties. This long alkyl chain increases the compound’s hydrophobicity and influences its reactivity compared to shorter-chain analogs .
Properties
CAS No. |
830319-38-5 |
---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-decylbutanedinitrile |
InChI |
InChI=1S/C14H24N2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14H,2-11H2,1H3 |
InChI Key |
PJXQXDVSRBCVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC#N)C#N |
Origin of Product |
United States |
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